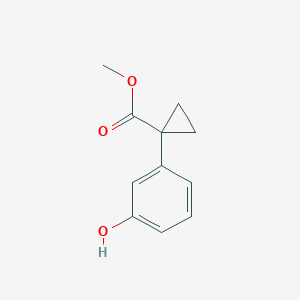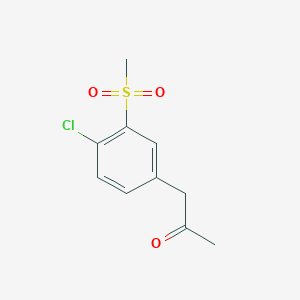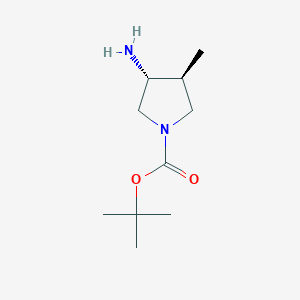
Ethyl 2-(benzylamino)cyclopentanecarboxylate
Übersicht
Beschreibung
Ethyl 2-(benzylamino)cyclopentanecarboxylate is a chemical compound with the molecular formula C15H21NO2 . It contains a total of 40 bonds, including 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amine .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(benzylamino)cyclopentanecarboxylate consists of 15 carbon atoms, 21 hydrogen atoms, and 2 oxygen atoms . The average mass is 247.333 Da, and the monoisotopic mass is 247.157227 Da .Physical And Chemical Properties Analysis
Ethyl 2-(benzylamino)cyclopentanecarboxylate has a molecular weight of 247.3300 g/mol . More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Research and Development Applications
Ethyl 2-(benzylamino)cyclopentanecarboxylate has applications in research and development, particularly in life sciences. It can be utilized in various laboratory settings for experiments requiring high purity organic building blocks. Its involvement in life science research solutions, products, and resources can support a wide range of scientific inquiries, from basic research to advanced applications
.
Drug Discovery and Development
In the field of drug discovery, this compound has shown potential due to its antiproliferative and antimicrobial activities. This makes it a promising candidate for the development of new pharmaceuticals. Further research could explore its potential as a scaffold for new drug development, particularly in the context of bacterial infections and pain management. Additionally, its role in the synthesis of materials for drug delivery and medical device development is also noteworthy.
Materials Science
Ethyl 2-(benzylamino)cyclopentanecarboxylate finds use in materials science as a precursor in the synthesis of functional materials. These materials could have unique properties, potentially useful in various applications like nanotechnology and material science. The compound's chiral properties, in particular, make it valuable for asymmetric synthesis, a key process in producing certain types of materials.
Biomedical Research
In biomedical research, this compound can support various processes such as cloning, expression, nucleic acid detection, and protein biochemistry. It is particularly relevant in applications like bacterial and mammalian expression, cell-free expression, and nucleic acid purification, among others. This underscores its versatility and importance in the field of biomedical research.
Eigenschaften
IUPAC Name |
ethyl 2-(benzylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOIBAPZYNAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727470 | |
| Record name | Ethyl 2-(benzylamino)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzylamino)cyclopentanecarboxylate | |
CAS RN |
1033755-97-3 | |
| Record name | Ethyl 2-(benzylamino)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)


![2-[(2,4-Difluorophenyl)methoxy]benzoic acid](/img/structure/B1399553.png)



![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)